molecular formula C12H12N2O2 B2598727 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 51369-19-8

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile

カタログ番号: B2598727
CAS番号: 51369-19-8
分子量: 216.24
InChIキー: XRYRWQJSUJBOAB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile: is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with two keto groups at positions 2 and 5, a nitrile group at position 3, and two methyl groups at position 7

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method involves the reaction of an appropriate aldehyde, ethyl cyanoacetate, and dimedone in the presence of ammonium acetate as a catalyst. The reaction is usually carried out in ethanol as a solvent under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted quinoline derivatives.

作用機序

The mechanism by which 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The nitrile and carbonyl groups can form hydrogen bonds or coordinate with metal ions, influencing biological pathways .

類似化合物との比較

  • 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
  • 1,2,5,6,7,8-Hexahydroquinoline-2,5-dione
  • N,N-Dibenzyl-7,7-dimethyl-2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide

Uniqueness: The presence of the nitrile group at position 3 distinguishes 7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile from its analogs. This functional group imparts unique reactivity and potential biological activity, making it a valuable compound for further research and development .

生物活性

7,7-Dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against various diseases, and relevant research findings.

The biological activity of this compound is primarily linked to its ability to inhibit specific enzymes and pathways involved in disease progression. Notably, it has shown promising results as an inhibitor of mutant isocitrate dehydrogenase (IDH1), which is implicated in various cancers such as acute myeloid leukemia (AML) and low-grade gliomas.

Inhibition of IDH1

Research indicates that this compound acts as a potent inhibitor of IDH1 mutations (R132H and R132C). In a study involving a series of compounds derived from this structure:

  • IC50 Values : The compound exhibited IC50 values of 1.6 μM for R132H and 1.0 μM for R132C mutants.
  • Inhibition Percentages : At a concentration of 38 μM, it achieved 84% and 85% inhibition for R132H and R132C respectively .

Efficacy Against Cancer

The compound has been evaluated in various in vitro and in vivo studies for its anticancer properties.

Case Studies

  • U87 Xenograft Model : In an engineered mouse model with U87 cells expressing mutant IDH1, administration of the compound led to significant reductions in tumor growth and lower levels of 2-hydroxyglutarate (2-HG), a metabolite associated with IDH1 mutations. This suggests effective modulation of metabolic pathways critical for tumor survival .
  • Comparative Studies : When compared with the approved drug AG-120 (ivosidenib), the compound demonstrated higher tumoral concentrations post-administration at similar doses (30 mg/kg) over a 48-hour period .

Biological Evaluation

The compound's biological activity extends beyond cancer inhibition. Other studies have explored its potential as an antibacterial agent and its effects on inflammatory pathways.

Anti-inflammatory Properties

Preliminary evaluations indicate that derivatives of quinoline structures can inhibit cyclooxygenase (COX) enzymes and inducible nitric oxide synthase (iNOS), suggesting potential anti-inflammatory effects. These pathways are critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Summary Table of Biological Activities

Activity TypeTarget/PathwayIC50 (μM)% Inhibition at 38 μM
IDH1 R132HIsocitrate Dehydrogenase1.684
IDH1 R132CIsocitrate Dehydrogenase1.085
AntibacterialVarious bacterial strainsTBDTBD
Anti-inflammatoryCOX enzymes/iNOSTBDTBD

特性

IUPAC Name

7,7-dimethyl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-12(2)4-9-8(10(15)5-12)3-7(6-13)11(16)14-9/h3H,4-5H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYRWQJSUJBOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C#N)C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。